molecular formula C19H32N2O3 B14898779 Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohex-1-ene-1-carboxylate

Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohex-1-ene-1-carboxylate

Cat. No.: B14898779
M. Wt: 336.5 g/mol
InChI Key: VPFFPHTURFBHIJ-GVDBMIGSSA-N
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Description

Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohex-1-ene-1-carboxylate is a complex organic compound characterized by its unique structural features. The presence of tert-butylamino and diallylamino groups, along with a hydroxycyclohexene ring, makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohex-1-ene-1-carboxylate typically involves multiple steps, including the formation of the cyclohexene ring, introduction of the tert-butylamino and diallylamino groups, and esterification to form the ethyl carboxylate. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohex-1-ene-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the double bond would result in a saturated cyclohexane derivative.

Scientific Research Applications

Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohex-1-ene-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butylamino and diallylamino groups may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(allylamino)-3-hydroxycyclohex-1-ene-1-carboxylate
  • Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohexane-1-carboxylate

Uniqueness

Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohex-1-ene-1-carboxylate is unique due to the presence of both tert-butylamino and diallylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H32N2O3

Molecular Weight

336.5 g/mol

IUPAC Name

ethyl (3R,4R,5S)-5-[bis(prop-2-enyl)amino]-4-(tert-butylamino)-3-hydroxycyclohexene-1-carboxylate

InChI

InChI=1S/C19H32N2O3/c1-7-10-21(11-8-2)15-12-14(18(23)24-9-3)13-16(22)17(15)20-19(4,5)6/h7-8,13,15-17,20,22H,1-2,9-12H2,3-6H3/t15-,16+,17+/m0/s1

InChI Key

VPFFPHTURFBHIJ-GVDBMIGSSA-N

Isomeric SMILES

CCOC(=O)C1=C[C@H]([C@@H]([C@H](C1)N(CC=C)CC=C)NC(C)(C)C)O

Canonical SMILES

CCOC(=O)C1=CC(C(C(C1)N(CC=C)CC=C)NC(C)(C)C)O

Origin of Product

United States

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